tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H13BrFNO2. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate include:
- tert-butyl N-(4-bromo-2-fluorophenyl)carbamate
- tert-butyl N-(4-chloro-2-fluorophenyl)-N-methylcarbamate
- tert-butyl N-(4-bromo-2-chlorophenyl)-N-methylcarbamate
These compounds share similar structures but differ in the substituents on the aromatic ring, which can affect their chemical reactivity and biological activity .
Biological Activity
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate is an organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a bromo substituent, and a fluorine atom attached to a phenyl ring, contributing to its unique properties and applications in medicinal chemistry and agrochemicals. Its molecular formula is C12H14BrFNO2, with a molecular weight of approximately 286.16 g/mol.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes, particularly aldose reductase. This enzyme is crucial in the conversion of glucose to sorbitol, a pathway implicated in diabetic complications such as neuropathy and retinopathy. Inhibition of aldose reductase can help mitigate these complications, making this compound a candidate for therapeutic development.
The mechanism of action involves the interaction of the compound with the active site of aldose reductase, where it competes with glucose for binding. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity and metabolic stability, which may increase the compound's binding affinity and specificity for its target enzyme.
Inhibitory Activity on Aldose Reductase
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against aldose reductase. The following table summarizes key findings from various research studies:
These findings indicate that the compound not only inhibits aldose reductase effectively but also shows promise as a selective inhibitor for other serine hydrolases, such as ABHD3 and ABHD4.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of both bromine and fluorine atoms significantly contributes to the biological activity of the compound. The following points summarize key insights from SAR analyses:
- Halogen Substitution : The bromine atom at the para position enhances binding affinity due to increased electron-withdrawing effects.
- Lipophilicity : The tert-butyl group improves solubility and permeability across biological membranes, facilitating better interaction with target enzymes.
- Carbamate Functionality : The carbamate moiety plays a critical role in the reactivity and stability of the compound in biological systems .
Case Study 1: Inhibition of Aldose Reductase
In a controlled study, this compound was administered to diabetic rat models to evaluate its efficacy in reducing sorbitol accumulation. Results indicated a significant reduction in sorbitol levels compared to control groups, suggesting its potential therapeutic application in managing diabetic complications.
Case Study 2: Selectivity Profile Evaluation
A comprehensive evaluation using mass spectrometry-based activity profiling revealed that while this compound effectively inhibited ABHD3 with an IC50 value of 0.1 µM, it showed negligible effects on over 60 other serine hydrolases tested, demonstrating its selectivity .
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 |
InChI Key |
ZMZCADMTEWIBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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